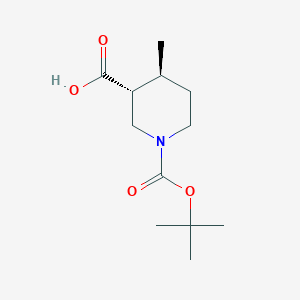
trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
“trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic organic compound . The compound has a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butoxycarbonyl (Boc) group for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the Boc group can be achieved using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a tert-butoxycarbonyl (Boc) group and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound could include the installation and removal of the Boc protecting group . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence of polar groups like the carboxylic acid group .Applications De Recherche Scientifique
Synthesis and Stereochemistry
- The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which shortens the existing procedures for synthesizing these unnatural amino acids. The trans acid and its optical resolution were achieved through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).
Crystal Structure Analysis
- The crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid was studied, highlighting the conformation of the tert-butoxycarbonyl group as trans-trans and providing insights into peptide conformation determinants (Jankowska et al., 2002).
Stereoselective Syntheses
- Research into the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has provided insights into the synthesis of cis and trans isomers of this compound, with significant implications for chemical synthesis (Boev et al., 2015).
Multigram Synthesis Techniques
- A simple and efficient procedure for multigram synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been developed, underlining the significance in industrial and laboratory synthesis (Artamonov et al., 2010).
Peptide Conformation Study
- The study of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide provided insights into peptide conformation, with a focus on the type II' beta-turn conformation and trans amide functions (Didierjean et al., 2002).
Hydrogenation Processes
- Research into the hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, has contributed to the understanding of catalyst/solvent systems in chemical synthesis (Nevalainen & Koskinen, 2001).
Scale-up Synthesis and Application in Pharmacokinetics
- The scale-up synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate for the preparation of biologically active compounds, particularly in nonclinical and clinical pharmacokinetic studies, demonstrates the compound's applicability in drug development (Yamashita et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
The compound is known to be involved in organic synthesis, particularly in the protection of amino groups .
Mode of Action
The compound, also known as “(3R,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid”, acts as a protecting group for amino functionalities in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The compound plays a role in the biochemical pathway of amino group protection during organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .
Result of Action
The primary result of the action of “trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is the protection of amino groups during organic synthesis, allowing for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The efficacy and stability of “this compound” can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents. For instance, the deprotection of the Boc group takes place under room temperature conditions when using oxalyl chloride in methanol .
Analyse Biochimique
Biochemical Properties
Trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, acting as a protecting group that can be selectively removed under specific conditions. The compound’s interactions with enzymes such as oxalyl chloride and its role in the deprotection of N-tert-butyloxycarbonyl groups are well-documented . These interactions are crucial for the synthesis of complex peptides and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins within cells, leading to changes in cellular behavior. The compound’s impact on cell signaling pathways and gene expression can result in altered cellular responses, which are essential for understanding its role in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The compound’s ability to induce changes in gene expression is also a key aspect of its molecular mechanism. These interactions are critical for its function as a protecting group in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of the compound is crucial for its safe and effective use in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can affect the compound’s accumulation and distribution, influencing its biochemical properties and effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its role in biochemical reactions and interactions with biomolecules .
Propriétés
IUPAC Name |
(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


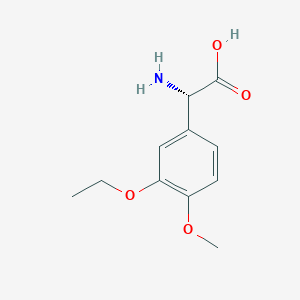
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
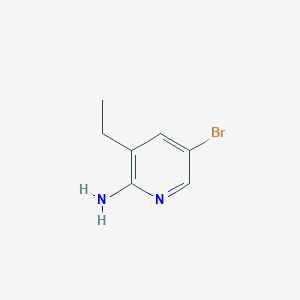

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
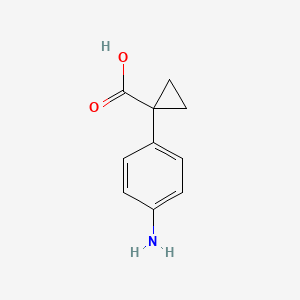

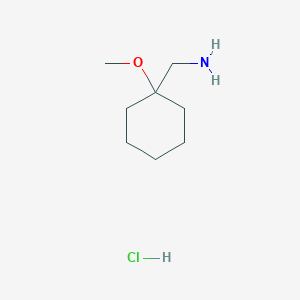
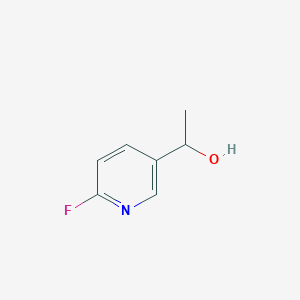
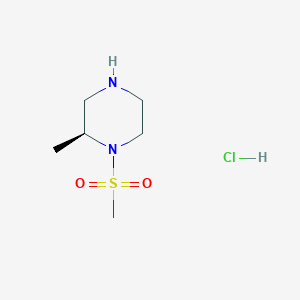

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)


